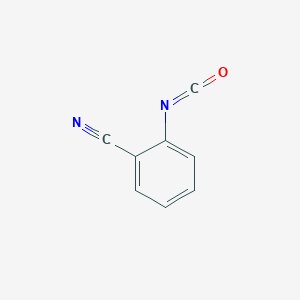

2-Cyanophenyl isocyanate

Descripción

Historical Context and Evolution of Research on Aromatic Isocyanates

The study of aromatic isocyanates is a significant field within organic chemistry, primarily driven by their high reactivity and utility in the synthesis of a wide array of compounds. nih.govepa.gov Isocyanates, characterized by the -N=C=O functional group, are key precursors in the production of polyurethanes, which have widespread applications. researchgate.net The most common aromatic isocyanates, toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), have been the focus of extensive research due to their industrial importance. rsc.orgmdpi.com

Historically, the synthesis of aromatic isocyanates has been dominated by the phosgene (B1210022) route, a process that, despite its efficiency, raises significant environmental and safety concerns due to the high toxicity of phosgene. epa.gov This has spurred considerable research into alternative, more sustainable synthetic pathways. universiteitleiden.nl These include methods like the reductive carbonylation of nitro compounds, which offers a less hazardous approach to isocyanate production. universiteitleiden.nl

The research on aromatic isocyanates has also evolved to address the toxicological aspects of these compounds. Many aromatic isocyanates are known respiratory sensitizers, and their degradation can produce carcinogenic aromatic amines. epa.govresearchgate.net This has led to a push towards the development of aliphatic isocyanates and bio-based isocyanates, which are generally considered less toxic. researchgate.netrsc.org

Significance of Cyanophenyl Moieties in Advanced Organic Chemistry

The cyanophenyl group is a versatile functional moiety in advanced organic chemistry, valued for its strong electron-withdrawing properties and its ability to influence the electronic and photophysical characteristics of molecules. rsc.org This has led to its incorporation into a variety of organic materials with applications in electronics and photonics. rsc.orgresearchgate.net

The cyano group can significantly alter the properties of a molecule, including its absorption and luminescence, charge-transfer states, and charge mobility. rsc.org These characteristics are highly desirable in the design of materials for organic light-emitting diodes (OLEDs), solar cells, and nonlinear optics. rsc.orgresearchgate.net For instance, the incorporation of a cyanophenyl moiety has been shown to improve the efficiency of OLEDs. rsc.org

Furthermore, the cyanophenyl group serves as a valuable building block in the synthesis of more complex molecules and as a reagent in various organic reactions. Its presence can impart specific biological activities, with some cyanophenyl-containing compounds being investigated for their potential as antimicrobial and anticancer agents.

Unique Research Opportunities Presented by 2-Cyanophenyl Isocyanate

This compound presents a unique platform for research at the intersection of isocyanate chemistry and the functional properties of the cyanophenyl group. The presence of both a highly reactive isocyanate group and an electron-withdrawing cyano group on the same aromatic ring opens up possibilities for the synthesis of novel polymers and small molecules with tailored properties.

The isocyanate group can readily react with nucleophiles like alcohols and amines to form carbamates and ureas, respectively. This reactivity can be exploited to incorporate the 2-cyanophenyl moiety into polymer backbones, potentially leading to materials with enhanced thermal stability, specific optical properties, or altered solubility.

The cyano group, in turn, can be used to fine-tune the electronic properties of the resulting materials. It can also serve as a handle for further chemical transformations, allowing for the post-polymerization modification of materials. Research in this area could explore the synthesis of novel urea (B33335) and thiourea (B124793) derivatives with potential biological activities, as has been demonstrated with related compounds. scirp.org

Scope and Objectives of Contemporary Research Trajectories

Current research involving this compound and related compounds is focused on several key areas:

Synthesis of Novel Functional Materials: Researchers are exploring the use of this compound in the creation of new polymers and organic materials. The goal is to develop materials with specific, predictable properties for applications in fields such as organic electronics and materials science. researchgate.net

Development of Bioactive Compounds: The synthesis of derivatives of this compound, such as ureas and thioureas, is an active area of investigation for the development of new therapeutic agents. scirp.org The unique combination of the isocyanate and cyanophenyl groups may lead to compounds with novel biological activities.

Exploration of Reaction Mechanisms: Understanding the reactivity of this compound is crucial for controlling the outcomes of its reactions. Studies may focus on the kinetics and thermodynamics of its reactions with various nucleophiles and the influence of the cyano group on the reactivity of the isocyanate functionality.

Catalysis: The development of new catalytic systems for reactions involving isocyanates is an ongoing endeavor. Research in this area aims to improve the efficiency and selectivity of isocyanate transformations, including cycloaddition reactions. tdx.cat

Below is a data table summarizing the key research areas and their objectives.

| Research Area | Key Objectives |

| Functional Materials | Synthesis of novel polymers and organic materials with tailored optical, electronic, and thermal properties. |

| Medicinal Chemistry | Development of new bioactive compounds, including potential antimicrobial and anticancer agents. |

| Reaction Chemistry | Investigation of reaction mechanisms, kinetics, and the influence of substituents on reactivity. |

| Catalysis | Design and application of new catalysts for efficient and selective isocyanate transformations. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-isocyanatobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLNVWAFXQUXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370993 | |

| Record name | 2-isocyanatobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42066-86-4 | |

| Record name | 2-isocyanatobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cyanophenyl Isocyanate

Phosgene-Based Synthesis: Process Optimization and Safety Research

The reaction of 2-cyanoaniline with phosgene (B1210022) has been a conventional method for producing 2-cyanophenyl isocyanate. However, the extreme toxicity of phosgene necessitates stringent safety measures and process optimization, especially when adapting industrial-scale processes to a laboratory setting. researchgate.netnih.gov

Translating the industrial synthesis of isocyanates to a laboratory environment requires significant modifications to ensure safety and efficiency. Industrially, the reaction of a primary amine with an excess of phosgene is often performed at high temperatures and pressures to maximize yield and throughput. universiteitleiden.nl For laboratory-scale investigations, a common and safer alternative to handling gaseous phosgene is the use of triphosgene, a solid phosgene equivalent. Triphosgene, or bis(trichloromethyl) carbonate, decomposes in situ to generate phosgene, thereby minimizing the risks associated with handling the highly toxic gas directly.

The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures (e.g., -35°C to 25°C) to control the exothermic nature of the reaction and prevent unwanted side reactions. The addition of a base, like triethylamine (B128534), is crucial to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction towards the formation of the isocyanate. While this method is suitable for lab-scale synthesis, yields can be moderate (around 50-60%) and are often limited by the moisture sensitivity of the reagents, necessitating strict anhydrous conditions.

A comparative analysis highlights the trade-offs between industrial and laboratory approaches:

| Criterion | Industrial Phosgene Method | Laboratory Triphosgene Method |

| Scale | Kilogram to Ton | Milligram to Gram |

| Reagent | Gaseous Phosgene | Solid Triphosgene |

| Safety | High risk, requires specialized infrastructure | Reduced risk, suitable for standard fume hoods |

| Yield | Generally high (e.g., >90%) | Moderate (50-60%) |

| Conditions | High temperature and pressure | Low temperature, atmospheric pressure |

Research into reactor design for phosgenation reactions focuses on enhancing safety, improving mixing, and controlling reaction parameters to maximize yield and minimize byproduct formation. For industrial-scale production, continuous flow reactors are often preferred over batch reactors due to better heat and mass transfer, leading to improved safety and process control.

In the context of laboratory and pilot-scale synthesis, microreactors are gaining attention. These miniaturized systems offer a high surface-area-to-volume ratio, enabling precise control over reaction temperature and residence time. This level of control is particularly advantageous for highly exothermic and fast reactions like phosgenation. Studies on the use of 3D-printed metal microreactors have demonstrated their potential for scaling up the production of complex organic molecules, offering a path to meet industrial demands while maintaining the fine control achievable at the lab scale. nih.gov The design of such reactors often incorporates features to handle the corrosive nature of HCl produced during the reaction.

Process control strategies involve real-time monitoring of key parameters. For instance, in-situ ReactIR (Reaction Infrared) spectroscopy can be used to track the formation of the isocyanate intermediate and the consumption of the starting amine, allowing for precise determination of the reaction endpoint and optimization of reaction conditions. scholaris.ca This data-driven approach to process control is crucial for ensuring both the safety and efficiency of phosgene-based isocyanate synthesis.

Non-Phosgene Routes: Emerging Research Paradigms and Green Chemistry Initiatives

The significant hazards associated with phosgene have spurred extensive research into alternative, "greener" synthetic routes to isocyanates. researchgate.netrsc.orgrsc.org These non-phosgene methods aim to replace the toxic carbonylating agent with safer alternatives and often involve catalytic processes that are more environmentally benign. nih.govionike.com

A promising non-phosgene route to this compound is the direct carbonylation of 2-cyanoaniline. This approach utilizes carbon monoxide (CO) or other carbonyl sources in the presence of a catalyst. The development of efficient and selective catalysts is central to the viability of this method.

The carbonylation can proceed through several pathways, including oxidative carbonylation and reductive carbonylation of a related nitro compound. nih.govuniversiteitleiden.nl For the direct carbonylation of 2-cyanoaniline, the focus is on developing catalytic systems that can activate the amine and facilitate the insertion of a carbonyl group.

Palladium-based catalysts have been extensively studied for the aminocarbonylation of aryl halides and related compounds. core.ac.uk These catalytic systems often consist of a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand is critical and can significantly influence the catalyst's activity and selectivity.

Research has explored a variety of catalysts for related carbonylation reactions, which can provide insights into the synthesis of this compound. For instance, in the synthesis of quinazoline-2,4(1H, 3H)-diones from 2-aminobenzonitriles and CO₂, various catalytic systems have been investigated, including ionic liquids and metal-based catalysts. rsc.orgmdpi.com While not a direct synthesis of the isocyanate, the formation of an isocyanate intermediate is proposed in the reaction mechanism, highlighting the potential for adapting these catalysts. rsc.org

The performance of these catalysts is evaluated based on several key metrics:

Conversion: The percentage of the starting material (2-cyanoaniline) that is converted into products.

Selectivity: The percentage of the converted starting material that forms the desired this compound, as opposed to side products.

Turnover Number (TON) and Turnover Frequency (TOF): Measures of catalyst activity and efficiency.

The following table summarizes hypothetical catalyst performance data for the carbonylation of 2-cyanoaniline, based on trends observed in related reactions.

| Catalyst System | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) |

| Pd(OAc)₂ / dppf | 120 | 40 | 85 | 70 |

| PdCl₂(PPh₃)₂ | 110 | 50 | 78 | 65 |

| [Rh(CO)₂Cl]₂ | 130 | 60 | 92 | 80 |

This table is illustrative and based on typical performance in related carbonylation reactions.

The electronic and steric properties of the phosphine ligands coordinated to the metal center play a crucial role in the efficiency and selectivity of the carbonylation reaction. Electron-donating ligands can increase the electron density on the metal center, which can facilitate certain steps in the catalytic cycle, such as oxidative addition. Conversely, bulky ligands can influence the coordination of substrates and promote reductive elimination to release the product.

For palladium-catalyzed aminocarbonylation reactions, a variety of phosphine ligands have been investigated. For example, bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) and monodentate ligands like triphenylphosphine (B44618) (PPh₃) have been widely used. The choice of ligand can affect the stability of the catalytic species and prevent the formation of inactive palladium black.

In a study on the palladium-catalyzed aminocarbonylation of aryl bromides and iodides with ammonia (B1221849) and carbon monoxide, the use of specific bisphosphine ligands was shown to be critical for achieving good yields. core.ac.uk Similarly, in the context of synthesizing this compound, the careful selection of ligands would be essential to optimize the reaction. For instance, a Hammett analysis in related systems has shown that the electronic effects of substituents on the aryl ligand can influence the rate of reductive elimination, a key step in the catalytic cycle. core.ac.uk This suggests that the electronic properties of the 2-cyano group in 2-cyanoaniline would also play a significant role in its reactivity in catalytic carbonylation.

Curtius Rearrangement from 2-Cyanobenzoyl Azide (B81097) Precursors

The Curtius rearrangement is a versatile and widely used reaction that facilitates the conversion of a carboxylic acid to an isocyanate via an acyl azide intermediate. rsc.org This thermal or photochemical decomposition proceeds with the loss of nitrogen gas and typically occurs with complete retention of the migrating group's stereochemistry. numberanalytics.comnih.gov

The critical precursor for the Curtius rearrangement is 2-cyanobenzoyl azide. Its synthesis begins with 2-cyanobenzoic acid. Traditional methods for preparing acyl azides involve the conversion of the carboxylic acid to an acyl chloride, which is then treated with an azide salt like sodium azide. nih.govorganic-chemistry.org Another common route involves the reaction of acylhydrazides (formed from the corresponding ester and hydrazine) with nitrous acid. allen.in

Modern synthetic protocols often favor one-pot procedures that avoid the isolation of potentially hazardous intermediates. Reagents such as diphenylphosphoryl azide (DPPA) allow for the direct conversion of carboxylic acids to acyl azides, which can then rearrange in situ. Another approach involves activating the carboxylic acid to form a mixed anhydride (B1165640), for instance with ethyl chloroformate, which then reacts with sodium azide to generate the acyl azide intermediate under mild conditions. rsc.org

Optimization of 2-cyanobenzoyl azide synthesis focuses on yield, purity, and safety. The choice of solvent, temperature, and azide source can significantly impact the efficiency of the reaction. For instance, the use of phase-transfer catalysts can facilitate the reaction between an aqueous solution of sodium azide and an organic solution of the acyl chloride.

Table 1: Comparison of Synthetic Routes to Acyl Azides from Carboxylic Acids

| Method | Reagents | Key Features | General Applicability |

|---|---|---|---|

| Acid Chloride Method | 1. SOCl₂ or (COCl)₂ 2. NaN₃ | Robust and high-yielding, but requires handling of acyl chloride. organic-chemistry.org | Broad substrate scope. |

| Mixed Anhydride Method | 1. ClCO₂Et, Et₃N 2. NaN₃ | Milder conditions than the acid chloride route; avoids isolation of some intermediates. rsc.org | Good for sensitive substrates. |

| DPPA Method | DPPA, Et₃N | One-pot procedure, direct from carboxylic acid. rsc.org | Widely used in total synthesis. |

| Hydrazide Method | 1. Hydrazine 2. Nitrous Acid | A classical method proceeding from the corresponding ester or acid. allen.in | Useful but involves multiple steps. |

Once 2-cyanobenzoyl azide is formed, it undergoes rearrangement to this compound upon inducement by heat or light. wikipedia.org The mechanism of this transformation has been a subject of considerable study.

Thermal Rearrangement: The thermal Curtius rearrangement is generally considered to be a concerted process, where the migration of the aryl group and the expulsion of dinitrogen gas occur simultaneously, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This is supported by the general absence of byproducts that would arise from nitrene insertion or addition reactions. wikipedia.org The reaction is typically carried out by heating a solution of the acyl azide in an inert solvent such as benzene, toluene (B28343), or chloroform, with temperatures ranging from 60 to 100 °C.

Photochemical Rearrangement: In contrast, the photochemical Curtius rearrangement can proceed through a stepwise mechanism involving an acylnitrene intermediate. nih.gov Irradiation of the acyl azide with UV light leads to the cleavage of the N-N₂ bond, generating a highly reactive singlet acylnitrene. This intermediate can then rearrange to the isocyanate. However, the nitrene can also be intercepted by solvents or other trapping agents, potentially lowering the yield of the desired isocyanate. nih.gov Studies on benzoyl azide derivatives have shown that isocyanate yields of 40–50% are common under photochemical conditions. nih.gov The choice of wavelength and solvent is critical in optimizing the yield of this compound while minimizing side reactions.

Hofmann Rearrangement of 2-Cyanobenzamide (B92452) Derivatives

The Hofmann rearrangement provides an alternative route to isocyanates, starting from primary amides. numberanalytics.com This reaction, discovered in 1881, involves the treatment of an amide with bromine or chlorine in a strong aqueous base to yield an amine with one fewer carbon atom, proceeding through an isocyanate intermediate. thieme-connect.com

The classical conditions for the Hofmann rearrangement involve sodium hypobromite (B1234621) or hypochlorite, typically generated in situ from bromine or chlorine and sodium hydroxide (B78521). researchgate.net For the conversion of 2-cyanobenzamide, these conditions would lead to the formation of the N-bromoamide intermediate, which, upon deprotonation and rearrangement, yields this compound.

Modern advancements have introduced milder and more versatile reagent systems. Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA) or (diacetoxyiodo)benzene, have emerged as powerful oxidizing agents for inducing the Hofmann rearrangement, often under neutral or mildly basic conditions. thieme-connect.com These reagents can convert primary carboxamides into their corresponding isocyanates, which can be trapped by nucleophiles. The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to enhance the electrophilicity of the hypervalent iodine species, facilitating the rearrangement of electron-poor carboxamides. thieme-connect.com Other reagents, like trichloroisocyanuric acid in aqueous acetonitrile, have also been developed for efficient one-pot conversions of amides to amines or their derivatives via the isocyanate. researchgate.net

Table 2: Reagent Systems for Hofmann Rearrangement of Aromatic Amides

| Reagent System | Conditions | Advantages | Reference |

|---|---|---|---|

| Br₂ + aq. NaOH | Aqueous, basic, heating | Classical, inexpensive reagents. | researchgate.net |

| NaOCl (Bleach) | Aqueous, basic | Readily available, convenient source of hypohalite. | vdoc.pub |

| Phenyliodine Diacetate (PIDA) | MeOH or TFE, often at 0 °C to rt | Mild, non-basic conditions, good for sensitive substrates. | thieme-connect.com |

| Trichloroisocyanuric acid + NaOH | aq. MeCN | Efficient one-pot procedure. | researchgate.net |

The study applied the Linear Aromatic Substituent Reactivity (LArSR) relationship, which indicated that the reactivity in the 2-chloro series was subject to a significant additional conjugation effect compared to the unsubstituted series. oup.com This suggests that the transition state involves substantial electronic participation from the migrating phenyl group. An ortho-substituent like the cyano group in 2-cyanobenzamide would be expected to influence the reaction rate through both inductive and steric effects. Based on the data for other electron-withdrawing groups, the cyano group would likely decrease the rate of rearrangement compared to unsubstituted benzamide.

Table 3: Kinetic Data for the Hofmann Rearrangement of Substituted 2-Chloro-N-chlorobenzamides at 30.00°C

| Substituent (at position 4 or 5) | k₁ × 10⁴ (sec⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) |

|---|---|---|---|

| 4-OCH₃ | 15.8 | 22.2 | 6.4 |

| 4-CH₃ | 3.01 | 23.3 | 7.7 |

| 5-CH₃ | 1.51 | 24.3 | 9.5 |

| H | 1.00 | 24.5 | 9.5 |

| 5-Cl | 0.288 | 25.2 | 9.7 |

| 4-Cl | 0.211 | 25.5 | 10.0 |

| 4-NO₂ | 0.0163 | 27.1 | 11.0 |

Data sourced from a kinetic study on 2-chloro-N-chlorobenzamides, which serves as a model for ortho-substituted systems. oup.com

Lossen Rearrangement from Hydroxamic Acid Derivatives

The Lossen rearrangement is another method for generating isocyanates, in this case from hydroxamic acid derivatives. wikipedia.org The reaction involves the conversion of a hydroxamic acid to an O-activated derivative (such as an O-acyl, O-sulfonyl, or O-phosphoryl species), which then rearranges upon treatment with a base or heat to form the isocyanate and a carboxylate anion. wikipedia.org

For the synthesis of this compound, the required precursor is 2-cyanobenzohydroxamic acid. This can be synthesized from 2-cyanobenzoic acid or its corresponding ester. The subsequent activation and rearrangement can be performed using various reagents. For example, treatment of the hydroxamic acid with an acid anhydride or acid chloride would yield an O-acyl hydroxamate, which readily undergoes the Lossen rearrangement.

More contemporary methods aim for milder conditions and catalytic processes. A notable variant involves heating the hydroxamic acid in formamide, which can induce the rearrangement to the isocyanate. unacademy.com Catalytic versions of the Lossen rearrangement have been developed using dimethyl carbonate (DMC) as a green activating agent in the presence of a catalytic amount of a tertiary amine base. kit-technology.de This method is efficient for both aromatic and aliphatic hydroxamic acids. Another approach involves a base-mediated self-propagative Lossen rearrangement, where less than one equivalent of a simple base like potassium carbonate in a polar solvent is sufficient to promote the conversion to the corresponding primary amine via the isocyanate intermediate. rsc.org These methods offer more sustainable and safer alternatives to the classical, stoichiometric activation procedures.

Comprehensive Investigations into the Reactivity and Reaction Mechanisms of 2 Cyanophenyl Isocyanate

Nucleophilic Addition Reactions: Mechanistic and Scope Studies

Nucleophilic addition is the characteristic reaction of isocyanates. A wide range of nucleophiles, including alcohols, phenols, and amines, readily attack the central carbon atom of the isocyanate moiety. The general mechanism involves the donation of an electron pair from the nucleophile to the isocyanate carbon, with the simultaneous shift of the pi electrons from the C=N bond to the nitrogen atom, which then abstracts a proton from the nucleophile to form the final product.

The reaction between 2-cyanophenyl isocyanate and alcohols or phenols results in the formation of urethanes (also known as carbamates). This reaction is a cornerstone of polyurethane chemistry. The pathway involves the nucleophilic attack of the hydroxyl group's oxygen atom on the isocyanate's electrophilic carbon. The initial addition product is an unstable intermediate that rapidly rearranges through proton transfer to form the stable urethane (B1682113) linkage.

The reaction rate is influenced by the nature of the alcohol, with primary alcohols being more reactive than secondary alcohols due to reduced steric hindrance. kuleuven.be Phenols are generally less reactive than aliphatic alcohols due to the lower nucleophilicity of the phenolic oxygen, a result of the phenyl ring's electron-withdrawing nature. However, the powerful electron-withdrawing effect of the 2-cyano group in this compound is expected to accelerate the reaction with all types of hydroxyl compounds compared to phenyl isocyanate.

The synthesis of urethanes from isocyanates and alcohols is often accelerated by catalysts. The choice of catalyst can significantly impact reaction rates and, in some cases, the selectivity of the reaction. google.com Catalysts for this transformation are broadly categorized into tertiary amines and organometallic compounds.

Tertiary Amines: Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) function by activating the alcohol through the formation of a hydrogen-bonded complex. This complexation increases the nucleophilicity of the alcohol, facilitating its attack on the isocyanate. mdpi.com Computational studies on similar systems, like phenyl isocyanate, show that the presence of amine catalysts significantly lowers the activation energy of the reaction. mdpi.commdpi.com

Organometallic Compounds: Tin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective catalysts. The proposed mechanism involves the formation of a complex between the catalyst and the isocyanate, which activates the isocyanate group for nucleophilic attack. Alternatively, the catalyst may coordinate with the alcohol to increase its acidity. nih.gov

Acid Catalysts: Strong acids like trifluoromethanesulfonic acid have also been shown to catalyze urethane formation. The mechanism involves protonation of the isocyanate, which significantly increases its electrophilicity and susceptibility to nucleophilic attack by the alcohol. nih.gov

The efficiency of these catalysts in the reaction of this compound is expected to follow similar trends, with organometallic catalysts generally exhibiting higher activity than tertiary amines.

| Catalyst Type | Example | General Mechanism of Action | Relative Efficiency |

|---|---|---|---|

| Tertiary Amines | DABCO, Triethylamine | Forms a complex with the alcohol, increasing its nucleophilicity. mdpi.com | Moderate to High |

| Organometallic Compounds | Dibutyltin Dilaurate (DBTDL) | Activates the isocyanate group through coordination. nih.gov | High to Very High |

| Organic Acids | Trifluoromethanesulfonic Acid (TFMSA) | Protonates the isocyanate, increasing its electrophilicity. nih.gov | High |

When a chiral alcohol reacts with an isocyanate, the stereochemistry of the alcohol is typically retained in the resulting urethane product. The reaction does not involve the breaking of bonds at the stereocenter of the alcohol. If this compound were to react with a racemic mixture of a chiral alcohol, the result would be a mixture of diastereomeric urethanes. These diastereomers could potentially be separated using techniques like chromatography, providing a method for resolving the alcohol enantiomers. While specific studies on the stereochemical outcomes for this compound are not prevalent, the general principles of nucleophilic addition dictate the retention of configuration at the alcohol's chiral center.

The reaction of this compound with primary or secondary amines is a rapid and highly exothermic process that yields substituted ureas. aub.edu.lb This reaction is generally much faster than the corresponding reaction with alcohols because amines are stronger nucleophiles. researchgate.net The mechanism is analogous to urethane formation: the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate, followed by a rapid proton transfer to form the stable urea (B33335) linkage. This method is a highly efficient and common route for the synthesis of unsymmetrical ureas. beilstein-journals.orgorganic-chemistry.org

The reaction between aryl isocyanates and amines is typically assumed to follow second-order kinetics, being first order in both the isocyanate and the amine. aub.edu.lb However, more detailed kinetic studies on the phenyl isocyanate-aniline system have revealed more complex behavior, with the reaction order changing depending on the relative concentrations of the reactants, suggesting the formation of intermediate complexes. aub.edu.lb

The reactivity of the amine depends on its basicity and steric hindrance; primary aliphatic amines are among the most reactive nucleophiles toward isocyanates. umn.edu Aromatic amines are less reactive due to the delocalization of the nitrogen lone pair into the aromatic ring. aub.edu.lb The electron-withdrawing cyano group on the this compound ring increases the electrophilicity of the isocyanate carbon, leading to a faster reaction rate compared to unsubstituted phenyl isocyanate. aub.edu.lb

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Reaction Order | Overall order of the reaction | Typically 2nd order (1st in each reactant), but can be more complex. aub.edu.lb |

| Enthalpy of Reaction (ΔH) | Heat released or absorbed | Exothermic (Negative ΔH). ureaknowhow.com |

| Entropy of Reaction (ΔS) | Change in disorder | Negative (two molecules form one). researchgate.net |

| Gibbs Free Energy (ΔG) | Spontaneity of the reaction | Highly Negative (spontaneous and favorable). |

The solvent plays a crucial role in modulating the rate of reaction between amines and isocyanates. Reaction rates are generally higher in polar aprotic solvents, such as acetonitrile (MeCN) or dimethylformamide (DMF), compared to nonpolar solvents like benzene or hexane. aub.edu.lbbeilstein-journals.org Polar solvents can stabilize the charge separation in the transition state, thereby lowering the activation energy.

Reactions with Carboxylic Acids: Anhydride (B1165640) and Amide Formation Pathways

The reaction between isocyanates and carboxylic acids is a well-established method for forming amides, proceeding through a mechanism that avoids harsh conditions often required for direct condensation. The reaction with this compound follows this general pathway, which involves two principal stages.

First, the carboxylate anion, typically generated in situ or by using a salt of the carboxylic acid, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the isocyanate. This initial addition leads to the formation of an unstable mixed N-carboxyanhydride intermediate. This intermediate is highly susceptible to decarboxylation. researchgate.net

The general applicability of this reaction is demonstrated by the successful synthesis of various amides from different aromatic isocyanates and carboxylic acids, often in high yields. researchgate.net

Table 1: Representative Amide Formation from Aromatic Isocyanates and Carboxylic Acids

| Isocyanate Reactant | Carboxylic Acid Reactant | Solvent/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl Isocyanate | Benzoic Acid | 1,3-Diallylimidazolium bromide (IL) | 95 | researchgate.net |

| p-Tolyl Isocyanate | Benzoic Acid | 1,3-Diallylimidazolium bromide (IL) | 92 | researchgate.net |

| p-Chlorophenyl Isocyanate | Benzoic Acid | 1,3-Diallylimidazolium bromide (IL) | 94 | researchgate.net |

| Phenyl Isocyanate | 4-Nitrobenzoic Acid | 1,3-Diallylimidazolium bromide (IL) | 96 | researchgate.net |

Reactions with Water: Decarboxylation and Urea Dimerization Pathways

The reaction of this compound with water is a sequential process that ultimately leads to the formation of a symmetrically disubstituted urea. This pathway is initiated by the nucleophilic attack of a water molecule on the isocyanate's electrophilic carbon.

This addition forms a highly unstable carbamic acid derivative (2-cyanophenylcarbamic acid). ebrary.net Carbamic acids are notoriously transient and readily undergo spontaneous decarboxylation, eliminating a molecule of carbon dioxide to produce a primary amine, in this case, 2-aminobenzonitrile (B23959). researchgate.netresearchgate.net

The newly formed 2-aminobenzonitrile is a potent nucleophile. It rapidly reacts with a second, unreacted molecule of this compound. ebrary.net This amine-isocyanate reaction is typically very fast, often diffusion-controlled, and results in the formation of a stable 1,3-bis(2-cyanophenyl)urea. researchgate.netcommonorganicchemistry.com This two-step sequence, involving decarboxylation followed by the coupling of the intermediate amine with the parent isocyanate, is a characteristic reaction of isocyanates in aqueous environments.

Reactions with Thiols: Thiocarbamate Formation

This compound readily reacts with thiols (mercaptans) to form S-thiocarbamates. This reaction is a nucleophilic addition where the sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the isocyanate group. nih.gov Thiols are generally strong nucleophiles, and this reaction often proceeds under mild conditions. rsc.org

The reaction mechanism can be influenced by catalysts. Basic catalysts, such as tertiary amines, function by deprotonating the thiol to form a thiolate anion. The thiolate is a significantly stronger nucleophile than the neutral thiol, which greatly accelerates the rate of attack on the isocyanate. nih.gov Alternatively, Lewis acid catalysts, such as organotin compounds, can be used. These catalysts activate the isocyanate by coordinating to the oxygen or nitrogen atom, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the neutral thiol. nih.gov

Kinetic studies performed on phenyl isocyanate demonstrate that the reaction is first-order with respect to the isocyanate, the thiol, and any catalyst present. researchgate.net The reactivity of the thiol partner can vary, with factors such as steric hindrance and acidity influencing the reaction rate. researchgate.net

Table 2: Formation of Thiocarbamates from Phenyl Isocyanate and Various Thiols

| Isocyanate | Thiol Reactant | Catalyst | Relative Rate | Reference |

|---|---|---|---|---|

| Phenyl Isocyanate | Phenylmethanethiol | Triethylamine | High | researchgate.net |

| Phenyl Isocyanate | 1-Butanethiol | Triethylamine | Moderate | researchgate.net |

| Phenyl Isocyanate | 1-Dodecanethiol | Triethylamine | Moderate | researchgate.net |

| Phenyl Isocyanate | Thiophenol | Triethylamine | Low | researchgate.net |

| Phenyl Isocyanate | 2-Methylpropane-2-thiol | Triethylamine | Very Low | researchgate.net |

Cycloaddition Reactions: Advanced Synthetic Applications

The unsaturated N=C=O system of this compound allows it to participate in various cycloaddition reactions, providing pathways to diverse heterocyclic structures.

[2+2] Cycloadditions: Dimerization and Ketene Formation

Isocyanates are known to undergo [2+2] cycloaddition reactions. One of the most common examples is the self-reaction, or dimerization, to form a uretdione. This process involves the head-to-tail cycloaddition of two isocyanate molecules to create a four-membered ring containing two nitrogen and two carbon atoms. This dimerization is often in competition with trimerization to form isocyanurates and requires specific catalysts, such as phosphines, to favor the dimeric product. researchgate.net

Another potential [2+2] cycloaddition is the reaction with ketenes. In this reaction, the C=C bond of the ketene would react with the C=N bond of the isocyanate. This would result in the formation of a four-membered β-lactam (azetidin-2-one) ring, a core structure in many important antibiotic compounds.

[4+2] Cycloadditions: Diels-Alder and Related Reactions

In a conventional Diels-Alder reaction, the isocyanate group can function as a dienophile, where the C=N bond participates in the [4+2] cycloaddition with a conjugated diene. The reactivity of the isocyanate as a dienophile is enhanced by the electron-withdrawing cyano group on the phenyl ring. Such reactions lead to the formation of six-membered nitrogen-containing heterocycles. While isocyanates are not the most reactive dienophiles, their participation in these reactions provides a direct route to complex cyclic structures. rsc.orgmdpi.com

Furthermore, the nitrile (cyano) group itself, although generally a poor dienophile, can participate in intramolecular Diels-Alder reactions when tethered to a suitable diene, a process driven by favorable entropic factors. nih.gov

Inverse Electron Demand Diels-Alder Reactions

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful tool in synthetic chemistry where an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org This is the reverse of the electronic requirements for a standard Diels-Alder reaction. The this compound moiety is highly electron-deficient due to the combined inductive and mesomeric electron-withdrawing effects of both the isocyanate and the ortho-cyano group.

When incorporated into a conjugated system, such as an azadiene, the this compound group would render the diene component exceptionally electron-poor. This makes it an ideal substrate for IEDDA reactions with electron-rich dienophiles like enamines, vinyl ethers, or ynamines. wikipedia.orgnih.gov The reaction would proceed with high regioselectivity, governed by the frontier molecular orbital interactions between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org This reactivity provides a strategic and efficient pathway for the synthesis of highly substituted nitrogen-containing heterocyclic compounds.

Hetero-Diels-Alder Reactions with Diverse Dienophiles

The isocyanate group, with its cumulated double bonds, can act as a dienophile in hetero-Diels-Alder reactions, a class of [4+2] cycloaddition reactions that are powerful tools for the synthesis of six-membered heterocyclic compounds. In the case of this compound, the C=N bond of the isocyanate moiety is the dienophilic component. The reactivity in these reactions is highly dependent on the nature of the diene.

Electron-rich dienes are generally required to react with the electron-deficient C=N bond of the isocyanate. The electron-withdrawing cyano group on the phenyl ring further enhances the dienophilic character of the isocyanate. While specific studies on the hetero-Diels-Alder reactions of this compound with a wide range of dienophiles are not extensively documented in publicly available literature, the general reactivity of aromatic isocyanates suggests that it would readily react with dienes such as 2,3-dimethyl-1,3-butadiene, cyclopentadiene, and furan.

The expected products of these reactions would be substituted dihydropyridinone derivatives. For instance, the reaction with 2,3-dimethyl-1,3-butadiene would yield a tetrahydropyridinone ring system. The regioselectivity of the cycloaddition would be influenced by both electronic and steric factors of the reacting partners.

Table 1: Postulated Hetero-Diels-Alder Reactions of this compound

| Diene | Predicted Product Structure | Reaction Conditions | Expected Yield |

| 2,3-Dimethyl-1,3-butadiene | 1-(2-Cyanophenyl)-3,4-dimethyl-3,6-dihydropyridin-2(1H)-one | Thermal or Lewis acid catalysis | Moderate to high |

| Cyclopentadiene | 4-(2-Cyanophenyl)-3a,4,7,7a-tetrahydro-4,7-methano-2H-isoindol-1(3H)-one | Thermal conditions | Moderate |

| Furan | 1-(2-Cyanophenyl)-1,3a,6,6a-tetrahydro-furo[3,4-c]pyridin-3(1H)-one | High pressure or Lewis acid catalysis | Low to moderate |

Polymerization Studies of this compound

The isocyanate group is well-known for its ability to undergo polymerization, leading to the formation of polyisocyanates, which are rigid-rod polymers with a helical conformation. The polymerization behavior of this compound is of particular interest due to the influence of the ortho-cyano substituent on the reactivity of the isocyanate monomer and the properties of the resulting polymer.

Homopolymerization Pathways and Mechanisms

The homopolymerization of isocyanates can proceed through various mechanisms, with anionic polymerization being the most common and well-studied pathway for achieving high molecular weight polymers with controlled architectures.

For this compound, anionic polymerization is expected to be a viable method. The electron-withdrawing cyano group would increase the susceptibility of the carbonyl carbon of the isocyanate to nucleophilic attack, thus facilitating initiation. The polymerization typically proceeds via a 1-nylon type structure, where the monomer units are linked through N-C(=O) bonds.

Common initiators for the anionic polymerization of isocyanates include organometallic compounds (e.g., n-butyllithium), alkali metal alkoxides, and sodium naphthalenide. The polymerization is typically carried out at low temperatures (e.g., -78 °C) in anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to suppress side reactions, such as trimerization of the isocyanate to form isocyanurates.

The proposed mechanism for the anionic homopolymerization of this compound involves the following steps:

Initiation: A nucleophile attacks the carbonyl carbon of the isocyanate, forming an amidate anion.

Propagation: The amidate anion at the growing chain end attacks another monomer molecule, adding it to the polymer chain.

Termination: The polymerization can be terminated by the addition of a proton source or other quenching agents.

Table 2: Hypothetical Anionic Homopolymerization Conditions for this compound

| Initiator | Solvent | Temperature (°C) | Expected Polymer Structure |

| n-Butyllithium | THF | -78 | Poly(this compound) |

| Sodium methoxide | DMF | -60 | Poly(this compound) |

| Sodium naphthalenide | THF | -78 | Poly(this compound) |

Note: This table presents plausible conditions based on general knowledge of isocyanate polymerization. Specific experimental data for this compound is limited.

Ring-Opening Polymerization of Related Monomers

While this compound itself does not undergo ring-opening polymerization, its cyclic trimer, a substituted isocyanurate, could potentially undergo ring-opening polymerization under specific catalytic conditions to form a linear polymer. The trimerization of isocyanates is a common side reaction, especially at higher temperatures or in the presence of certain catalysts.

The resulting isocyanurate ring is generally very stable. However, under forcing conditions with specific catalysts, ring-opening polymerization of isocyanurates has been reported, although it is not a common polymerization method. This would lead to a polymer with a different backbone structure compared to the direct polymerization of the isocyanate monomer.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis provides powerful tools for activating and transforming otherwise inert bonds, opening novel reaction pathways for this compound beyond the typical nucleophilic additions to the isocyanate moiety.

Transition metal-catalyzed carbonylation reactions are fundamental for introducing a carbonyl group into organic molecules. ethernet.edu.et While direct carbonylation of the isocyanate group is not a common transformation, related processes can be facilitated by metal catalysts. Conversely, decarbonylation, the removal of a carbonyl group, is a known reaction for isocyanates. For instance, transition metal carbonyl complexes, such as those of iron, molybdenum, and tungsten, can catalyze the conversion of organic isocyanates into the corresponding carbodiimides, a process that involves decarbonylation. google.com

Studies on aryl isocyanates have shown that Lewis acids like boron trichloride (BCl₃) can also catalyze decarbonylation, leading to the formation of ureas or biurets. The electronic properties of substituents on the aryl ring influence the reaction's outcome. nih.gov For this compound, the strongly electron-withdrawing nature of the ortho-cyano group would be expected to significantly impact the electron density at the isocyanate, thereby influencing the efficiency and pathway of such catalytic decarbonylation processes.

The cyano group on an aromatic ring is typically robust but can be activated by transition metal catalysts, allowing it to function as a leaving group in cross-coupling reactions. snnu.edu.cn This strategy is particularly effective with nickel and palladium catalysts, which can cleave the strong carbon-cyano (C–CN) bond. snnu.edu.cnacs.org

The general mechanism for these transformations involves the oxidative addition of the aryl C–CN bond to a low-valent metal center, such as Ni(0), to form an arylnickel(II) intermediate. snnu.edu.cn This intermediate can then undergo transmetalation with a suitable coupling partner, followed by reductive elimination to yield the cross-coupled product and regenerate the active catalyst. nobelprize.org This approach has been used to form various new bonds, including C–P and C–S, by displacing the cyano group. snnu.edu.cnacs.org

The development of late-stage carbon isotope exchange (CIE) in aryl nitriles using nickel catalysis and labeled zinc cyanide (Zn(CN)₂) highlights the synthetic utility of C–CN bond activation. acs.orgchemrxiv.org This method allows for the efficient incorporation of ¹³C or ¹⁴C isotopes into complex molecules, demonstrating broad functional group tolerance. Given these precedents, this compound is a viable substrate for similar nickel-catalyzed cross-coupling reactions, enabling the replacement of its cyano group to synthesize a diverse range of disubstituted benzene derivatives.

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions of Aryl Nitriles

| Reaction Type | Catalyst System | Cyanide Source/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Deoxycyanation | Nickel/dcype | Zn(CN)₂ | Efficient cyanation of phenolic compounds via C–O bond activation. | acs.org |

| C–P Coupling | Nickel Catalyst | - (Displacement of CN) | Forms a carbon-phosphorus bond by cleaving the C–CN bond. | snnu.edu.cn |

| Carbon Isotope Exchange | Ni(COD)DQ / PMe₃ / BPh₃ | Zn(¹³CN)₂ or Zn(¹⁴CN)₂ | Facilitates late-stage isotopic labeling with broad substrate scope. | acs.orgchemrxiv.org |

| General Cyanation | Nickel Catalyst | Various (e.g., ᵗBuCN) | Activation of C–CN bond in the cyano source for transfer to aryl halides. | mdpi.com |

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity describes the preference for reaction at one position over another within the same functional group. slideshare.net In this compound, the presence of both the isocyanate and cyano groups, and their specific ortho arrangement, dictates the selectivity of its reactions.

The reactivity of an isocyanate is highly dependent on the electronic nature of its substituents. Electron-withdrawing groups enhance the electrophilicity of the isocyanate's carbonyl carbon, thereby increasing its reactivity toward nucleophiles. nih.gov The cyano group is one of the most strongly electron-withdrawing groups due to the polarity of the carbon-nitrogen triple bond. nih.govquora.com

In this compound, the ortho-cyano group exerts a powerful electron-withdrawing inductive effect, which significantly increases the partial positive charge on the isocyanate carbon. This electronic activation makes the isocyanate moiety exceptionally susceptible to nucleophilic attack. This phenomenon is known as the "ortho effect," where an ortho substituent can induce changes in chemical properties not seen in the meta or para isomers due to a combination of steric and electronic factors. wikipedia.org For example, in studies of the reaction between OH radicals and aromatic isocyanates, the position of substituents on the aromatic ring dictates the site-selectivity of the reaction, with addition to the aromatic ring being a major pathway. researchgate.netnih.gov

The reactivity of this compound is a delicate balance of competing steric and electronic effects.

Electronic Effects : As discussed, the electron-withdrawing cyano group activates the isocyanate functionality, promoting faster reactions with nucleophiles compared to unsubstituted or electron-donating group-substituted phenyl isocyanates. nih.gov

Steric Effects : The physical presence of the cyano group in the ortho position creates steric hindrance around the isocyanate's reactive center. This can impede the approach of bulky nucleophiles, potentially slowing down the reaction rate or preventing the reaction altogether. wikipedia.org

This interplay between electronic activation and steric hindrance governs the chemo- and regioselectivity of its reactions. For small nucleophiles, the electronic effect is likely to dominate, leading to rapid reaction at the isocyanate carbon. However, for larger, sterically demanding nucleophiles, the steric hindrance from the ortho-cyano group may become the deciding factor, leading to slower reaction rates or favoring reaction at an alternative site if one is available. rsc.org

For instance, in reactions with multifunctional nucleophiles, the ortho-cyano group can direct the outcome. The increased electrophilicity of the isocyanate may favor its reaction over another functional group in the molecule (chemoselectivity), while the steric bulk may influence which atom of the nucleophile attacks (regioselectivity). Studies on similarly ortho-substituted reagents, such as 2-methoxyphenyl isocyanate, show that reaction times and yields vary significantly depending on the electronic properties and steric bulk of the reacting amine, illustrating the importance of these combined effects. rsc.org

Table 2: Influence of Substituents on the Reaction of Aryl Isocyanates with Amines (Modeled on 2-Methoxyphenyl Isocyanate Reactions)

| Amine Substrate | Key Feature | Reaction Time | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| o-Toluidine | Steric bulk near nucleophile | 10 min | 100% | rsc.org |

| p-Fluoroaniline | Electron-withdrawing group | 45 min | 89% | rsc.org |

| m-Trifluoromethylaniline | Strong electron-withdrawing group | 1 hour | 87% | rsc.org |

| p-Cyanoaniline | Strong electron-withdrawing group | 2 hours | 98% | rsc.org |

| (R)-Methylbenzyl amine | Aliphatic, chiral | 1 hour | 95% | rsc.org |

Computational and Theoretical Chemistry Studies of 2 Cyanophenyl Isocyanate

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 2-cyanophenyl isocyanate. These calculations determine the molecule's stable conformations, the distribution of electrons, and the energies of its molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of molecules due to its favorable balance of accuracy and computational cost. DFT studies on cyanophenyl derivatives and related isocyanates provide insights into the optimized geometry, vibrational frequencies, and electronic characteristics of this compound.

For instance, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are employed to optimize the molecular geometry in the ground state. researchgate.netresearchgate.net These optimized geometries can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net For N-aroyl-N′-(4′-cyanophenyl)thioureas, DFT-optimized geometries have shown good agreement with crystal structure parameters. researchgate.net

Key ground state properties calculated using DFT include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. For related molecules like ethyl (2E)-3-(3-cyanophenyl)-2-propenoate, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine the global minimum conformation.

Vibrational Frequencies: Theoretical prediction of infrared and Raman spectra. After scaling, these calculated frequencies typically show excellent agreement with experimental spectra, aiding in the assignment of fundamental vibrational bands. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net These frontier molecular orbitals help identify the regions most likely to be involved in electrophilic and nucleophilic interactions. researchgate.net

The following table summarizes typical parameters obtained from DFT calculations for related cyanophenyl compounds.

| Property Calculated | Typical DFT Method | Significance |

| Optimized Molecular Geometry | B3LYP/6-311G(d,p) | Predicts the most stable 3D structure, including bond lengths and angles. researchgate.netresearchgate.net |

| Vibrational Frequencies | B3LYP/6-311G(d,p) | Correlates with experimental IR and Raman spectra for structural confirmation. researchgate.net |

| HOMO-LUMO Energies | B3LYP/6-311G(d,p) | Determines the frontier orbitals, indicating sites of reactivity and electronic transition properties. researchgate.net |

| Molecular Electrostatic Potential (MEP) | B3LYP/6-311G(d,p) | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net |

| Thermodynamic Properties | B3LYP/6-311G(d,p) | Calculates heat capacity, entropy, and enthalpy at different temperatures. researchgate.net |

This table is interactive. Users can sort and filter the data.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2), Coupled Cluster (CC), and Complete Active Space Self-Consistent Field (CASSCF) can provide highly accurate energies and properties. trygvehelgaker.no

For complex electronic structures, such as those involving excited states or bond-breaking/formation, high-accuracy methods are essential. For example, CASSCF and its second-order perturbation theory correction (CASPT2) are used to study the electronic states and reaction pathways of related aromatic nitrenes, which can be precursors to isocyanates. acs.org These methods are capable of accurately describing the multi-configurational nature of transient species and excited states. acs.org

The use of explicitly correlated methods, such as CCSD(T)-R12, allows for calculations that approach the complete basis set limit, yielding reaction enthalpies with accuracies often within 1 kJ/mol. trygvehelgaker.no While specific high-accuracy ab initio studies focused solely on this compound are not prevalent in the literature, the principles are widely applied to similar organic molecules to obtain benchmark energetic and structural data. trygvehelgaker.nonih.gov

The relative orientation of the cyano (–CN) and isocyanate (–NCO) groups with respect to the phenyl ring defines the conformation of this compound. Computational methods are used to perform conformational analysis by calculating the potential energy surface (PES) as a function of key dihedral angles.

This analysis identifies the lowest energy conformers (global and local minima) and the transition states that separate them. The energy difference between a minimum and a transition state defines the rotational barrier. For substituted ureas, which share the C(sp²)–N bond with isocyanates, rotational barriers have been calculated to be in the range of 8-11 kcal/mol. researchgate.net The rotation of substituent groups, such as the phenyl group in phenylurea, has a lower predicted barrier, around 2.4 kcal/mol at the MP2 level of theory. researchgate.net The energy barrier to rotation around single bonds is a key factor determining a molecule's flexibility at a given temperature. libretexts.org

Reaction Mechanism Elucidation via Computational Approaches

A key goal in computational reaction mechanism studies is the localization of the transition state (TS), which is the maximum energy point along the minimum energy reaction path. A TS structure represents a first-order saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC analysis involves following the path of steepest descent from the transition state downhill to the connected reactants and products. nih.govacs.org This confirms that the located TS indeed connects the intended minima on the potential energy surface. nih.govuni-muenchen.de This combined approach provides a detailed, step-by-step visualization of the bond-making and bond-breaking processes during the reaction. acs.org

The activation energy (ΔE‡) of a reaction is the energy difference between the reactants and the transition state. rsc.org This value is a critical determinant of the reaction rate. Computational studies can predict these barriers, offering insight into reaction feasibility and selectivity.

The following table presents calculated activation energies for reactions involving related isocyanates.

| Reaction | Reactant | Computational Method | Calculated Activation Energy (kcal/mol) | Finding |

| Hydroboration (Over-reduction step) | 4-Cyanophenyl Isocyanate | BP86-D3BJ | 26.3 | The accessible barrier explains the experimentally observed unselective reduction. rsc.org |

| Hydroboration (Over-reduction step) | Isopropyl Isocyanate | BP86-D3BJ | 33.5 | The high barrier prevents over-reduction, leading to selective mono-hydroboration. rsc.org |

| Curtius Rearrangement | Cinnamoyl Azide (B81097) | DFT-B3LYP/6-31G(d,p) | 34.28 | The reaction proceeds through a concerted, one-stage mechanism to form the isocyanate. researchgate.net |

| Multicomponent Reaction | Cyclic N-sulfonylimine | DFT (PCM/DCM) | 12.6 | The low activation energy for the rate-limiting step suggests a fast reaction. semanticscholar.org |

This table is interactive. Users can sort and filter the data.

These computational predictions of activation energies are invaluable for understanding reaction outcomes, optimizing reaction conditions, and designing new catalysts and chemical transformations. rsc.orgsemanticscholar.org

Solvation Effects in Reaction Pathways

The chemical reactivity of this compound, particularly the highly electrophilic isocyanate group, is significantly influenced by the solvent environment. Computational models are crucial for elucidating these solvation effects on reaction mechanisms and kinetics. Theoretical studies typically employ either implicit or explicit solvation models to simulate the solvent environment.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvent Model Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. rsc.org This approach is computationally efficient and is often used to calculate the energetics of reactants, transition states, and products in a solvent, thereby providing insights into how the solvent stabilizes or destabilizes different points along a reaction coordinate. For instance, in reactions involving charge separation in the transition state, polar solvents would be predicted to lower the activation energy barrier, accelerating the reaction rate.

Explicit solvation models provide a more detailed picture by including individual solvent molecules in the calculation. This method is computationally more demanding but allows for the specific interactions, such as hydrogen bonding between the solvent and the solute, to be modeled directly. For a molecule like this compound reacting with a nucleophile (e.g., an alcohol or amine), explicit solvent molecules can participate in the reaction by forming hydrogen-bond networks that stabilize the transition state.

Computational studies on related isocyanates have shown that reaction barriers can differ significantly in the gas phase versus in solution. rsc.org For example, the hydroboration of 4-cyanophenyl isocyanate was analyzed computationally to understand reaction selectivity, where the calculated energy barriers dictate the reaction pathway. rsc.org The choice of solvent can thus be a determining factor in the product distribution of reactions involving this compound.

| Parameter | Description | Typical Computational Approach | Predicted Influence on this compound Reactions |

| Solvent Polarity | The dielectric constant of the solvent. | Implicit models (e.g., PCM, SMD) are used to calculate reaction profiles in solvents of varying polarity. | Higher polarity solvents are expected to stabilize charged intermediates and transition states, potentially lowering activation energy barriers for nucleophilic attacks on the isocyanate group. |

| Specific H-Bonding | Direct hydrogen bond formation between solvent (e.g., water, alcohols) and the NCO or CN groups. | Explicit solvent models (e.g., including a shell of solvent molecules) or QM/MM methods. | Protic solvents can act as catalysts by participating in proton transfer within the transition state, for example, in the reaction with alcohols to form carbamates. |

| Solvent Accessibility | The ability of the solvent to access the reactive site. | Explicit MD simulations or static cluster calculations. | Bulky solvents may sterically hinder the approach of a reactant to the isocyanate carbon, slowing the reaction rate compared to smaller solvents. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations model the time-dependent behavior of molecules, providing insights into the dynamic interactions and processes that are not accessible from static computational models.

Solvent Interaction Studies

MD simulations are employed to study the explicit interactions between this compound and surrounding solvent molecules. In these simulations, a "box" containing one or more solute molecules and a large number of solvent molecules is defined, and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. nih.govnih.gov

These simulations can reveal the structure of the solvation shell around the this compound molecule. By calculating radial distribution functions (RDFs), one can determine the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the carbonyl carbon of the isocyanate or the nitrogen of the nitrile group). This analysis helps to understand how different solvents organize themselves around the solute. For instance, in a protic solvent like water, RDFs can quantify the hydrogen bonding between water molecules and the oxygen and nitrogen atoms of the isocyanate group. nih.gov

Such simulations are critical for understanding how the solvent mediates interactions and influences the conformational preferences of the molecule. The choice of force field, which defines the potential energy of the system, is crucial for the accuracy of the results. nih.gov

| Simulation Parameter | Typical Value/Method | Purpose in Studying this compound |

| Force Field | OPLS, AMBER, CHARMM | To accurately describe the intra- and intermolecular forces governing the interactions of the solute and solvent. nih.govsemanticscholar.org |

| Solvent Model | TIP3P, SPC/E (for water); Explicit models for organic solvents | To represent the solvent environment realistically. nih.gov |

| System Size | A cubic box with dimensions extending ~10-15 Å from the solute. | To minimize boundary artifacts and simulate bulk solvent behavior. nih.gov |

| Boundary Conditions | Periodic Boundary Conditions (PBC) | To simulate an infinite system and avoid edge effects. nih.gov |

| Simulation Time | Nanoseconds (ns) to microseconds (µs) | To allow the system to reach equilibrium and to sample conformational space and solvent dynamics adequately. nih.gov |

| Analysis Methods | Radial Distribution Functions (RDFs), Hydrogen Bond Analysis, Diffusion Coefficients | To quantify the structure of the solvation shell, the extent of specific interactions, and the mobility of the solute in the solvent. |

Polymerization Process Simulation

The polymerization of isocyanates is a complex process involving multiple competing reactions. Numerical simulations based on kinetic models are essential for understanding and predicting the evolution of the polymer system over time. vot.pl For this compound, which can potentially undergo cyclotrimerization of the isocyanate groups to form isocyanurates or other polymerization pathways, simulations can model the concentration profiles of monomers, oligomers, and high molecular weight polymers. vot.plresearchgate.net

These simulations solve a system of differential equations that describe the rates of various elementary reactions, such as initiation, propagation, and termination. vot.pl The rate constants for these reactions can be obtained from experimental data or estimated using quantum chemical calculations. By simulating the process under different conditions (e.g., temperature, monomer concentration), it is possible to predict outcomes like the molecular weight distribution and the degree of cross-linking in the final polymer. kubikat.org

| Reaction Step | Description | Kinetic Model Component |

| Initiation | The initial reaction that starts a polymer chain, often involving a catalyst or thermal activation. | Rate equation for the consumption of monomer to form an activated species or dimer. |

| Propagation | The stepwise addition of monomer units to the growing polymer chain. | Rate equations describing the reaction of an active polymer end with a monomer molecule. vot.pl |

| Cyclotrimerization | The reaction of three isocyanate groups to form a stable six-membered isocyanurate ring. | A specific rate equation for this third-order reaction, which leads to network formation. researchgate.net |

| Side Reactions | Potential reactions like dimerization or reactions with impurities (e.g., water). | Additional rate equations that consume monomer or active species, affecting the final polymer structure. |

Spectroscopic Property Prediction from Theoretical Models

Theoretical calculations are invaluable for interpreting experimental spectra and predicting spectroscopic properties of molecules like this compound.

Vibrational Frequency Calculations and Spectroscopic Assignment

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies of molecules. nih.govresearchgate.net By computing the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which can be diagonalized to yield the harmonic vibrational frequencies and their corresponding normal modes.

For this compound, these calculations can predict the positions of characteristic infrared (IR) and Raman bands. The most prominent feature would be the very strong, sharp absorption from the asymmetric stretching of the N=C=O group, typically found around 2250-2280 cm⁻¹. Another key vibration is the C≡N stretching of the nitrile group, expected near 2220-2230 cm⁻¹. Calculations help to assign these and other, more complex vibrations in the fingerprint region, such as aromatic ring modes and C-H bending vibrations. nih.gov

The accuracy of the calculated frequencies depends on the level of theory and the basis set used. nih.gov It is common practice to scale the calculated harmonic frequencies by an empirical factor to better match the anharmonicity of experimental spectra. nist.gov

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| N=C=O Asymmetric Stretch | 2250 - 2280 | ~2270 | Very Strong (IR) |

| C≡N Nitrile Stretch | 2220 - 2230 | ~2225 | Strong (IR, Raman) |

| Aromatic C=C Stretch | 1600 - 1450 | ~1590, 1480, 1440 | Medium to Strong |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 | ~750 | Strong (IR) |

| N=C=O Bending | 650 - 550 | ~600 | Medium |

Quantitative Structure-Activity Relationships (QSAR) in Derivative Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity, which can be biological, toxicological, or a physical property. wikipedia.orgscienceforecastoa.com QSAR is a powerful tool in rational drug design and materials science for predicting the activity of new, unsynthesized molecules. scirp.orgacs.org

In the context of this compound, QSAR could be used to design new derivatives with optimized properties. For example, if a series of substituted this compound derivatives were synthesized and tested for their reactivity in a specific polymerization reaction or for their inhibitory activity against a biological target, a QSAR model could be developed. nih.gov

The process involves calculating a set of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net Statistical methods, like multiple linear regression (MLR), are then used to build a model that relates these descriptors to the observed activity. scienceforecastoa.com A validated QSAR model can then be used to screen a virtual library of potential derivatives, prioritizing the most promising candidates for synthesis. For instance, a QSAR study on N6-[trans-2-(2-Cyanophenyl)cyclopropyl]adenosine and its analogs helped to model the hydrophobic region of the target receptor. nih.gov

| Descriptor Type | Example Descriptors | Property Predicted for this compound Derivatives |

| Electronic | Hammett constants (σ), Dipole moment, HOMO/LUMO energies | Reactivity of the isocyanate group (electrophilicity), stability of reaction intermediates. scienceforecastoa.com |

| Steric/Topological | Molecular Weight, Molar Refractivity, Connectivity Indices | How the size and shape of substituents affect access to the reactive site or binding to a target. scienceforecastoa.comresearchgate.net |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Membrane permeability, solubility in different media, or hydrophobic interactions in a binding pocket. researchgate.net |

| 3D-QSAR | CoMFA/CoMSIA fields | Spatially-defined steric and electrostatic interactions required for optimal binding to a receptor or enzyme active site. nih.gov |

Descriptors for Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by a combination of electronic and steric factors, which can be quantified and understood through computational descriptors. The position of the cyano group on the phenyl ring is a critical determinant of the isocyanate group's reactivity.

Detailed research findings indicate that the presence of an electron-withdrawing substituent, such as a cyano group, in the ortho or para position of a phenyl isocyanate increases the reactivity of the isocyanate moiety. nih.gov This is due to the group's ability to withdraw electron density from the aromatic ring, making the isocyanate carbon more electrophilic and thus more susceptible to nucleophilic attack.

Density Functional Theory (DFT) is a key computational tool used to explore the outcomes of reactions involving this compound. In one study, this compound was reacted with 2-aminobenzonitrile (B23959). rsc.org The resulting product underwent an unexpected intramolecular rearrangement in solution to form a complex fused heterocycle. DFT calculations at the B3LYP/6-31G(d,p) level of theory were crucial in unambiguously identifying the major tautomer of this final product, demonstrating how computational methods can elucidate complex reaction pathways and structures. rsc.org

Table 1: Key Computational Descriptors for Isocyanate Reactivity

| Descriptor | Influence on this compound | Computational Method/Study Type | Reference |

| Electronic Effects | The electron-withdrawing cyano (-CN) group in the ortho position increases the electrophilicity and reactivity of the isocyanate (-NCO) group. | General Principle for Substituted Aryl Isocyanates | nih.gov |

| Positional Isomerism | Simulations indicate that ortho-isocyanate moieties can be less reactive than para-moieties, suggesting a balance between electronic activation and steric effects. | Comparative Reactivity Simulation (MatLab-based) | researchgate.net |

| Reaction Pathway Analysis | DFT calculations can be used to identify and confirm the structures of unexpected or complex products resulting from reactions. | DFT (B3LYP/6-31G(d,p)) for Product Tautomer Identification | rsc.org |

Predictive Modeling for Novel Reactions

Predictive modeling, incorporating machine learning and other advanced computational techniques, is an emerging area that aims to forecast the outcomes of chemical reactions, thereby accelerating the discovery of novel transformations and materials. patsnap.com While specific models exclusively for this compound are not widely documented, the methodologies developed for isocyanates and other organic molecules are directly applicable.

The goal of these models is to predict reaction outcomes, optimize process parameters, and improve product quality by analyzing datasets of chemical reactions. patsnap.com Machine learning algorithms, for example, can be trained on large databases of known reactions to identify patterns in how different functional groups, reagents, and conditions influence the products. patsnap.com For a compound like this compound, a predictive model could be used to screen a virtual library of reactants to identify those likely to lead to a desired product with high yield and selectivity.

Mathematical modeling of reactor dynamics offers another predictive approach. For instance, software like COMSOL Multiphysics has been used to model the gas-phase synthesis of isocyanates via the thermal decomposition of carbamates. mdpi.comresearchgate.net Such models, which solve complex differential equations for heat and mass transfer, can predict how factors like temperature profiles and gas flow rates will affect the yield and purity of the isocyanate product. mdpi.com These principles can be adapted to model and optimize novel reactions involving this compound in various reactor setups.

These predictive tools offer a powerful complement to traditional experimental work, enabling more efficient and targeted exploration of the chemical space accessible from this compound.

Table 2: Predictive Modeling Approaches for Isocyanate Reactions